molecular formula C22H28N4O3 B2717163 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea CAS No. 896341-35-8

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea

Cat. No.: B2717163
CAS No.: 896341-35-8
M. Wt: 396.491
InChI Key: OEBAKPHNYCQVGT-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea is a synthetic organic compound with the molecular formula C22H28N4O3 and a molecular weight of 396.5 g/mol . Its structure features a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a key scaffold observed in compounds with documented pharmacological interest, and a 4-methylpiperazine moiety, a common feature in molecules designed for enhanced bioavailability and target interaction . The specific spatial arrangement of the urea linker between these systems is critical for its research applications. The presence of the benzo[d][1,3]dioxol-5-yl group is significant as derivatives containing this moiety have been investigated for their potent biological activities. For instance, research has demonstrated that certain bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives exhibit strong antiproliferative effects against various human cancer cell lines, such as HepG2, HCT116, and MCF-7, with efficacy sometimes surpassing that of standard chemotherapeutic agents . The mechanism of action for such compounds has been linked to the inhibition of the EGFR tyrosine kinase pathway, induction of apoptosis, and disruption of the cell cycle . Furthermore, piperazine derivatives are of sustained interest in medicinal chemistry, as evidenced by patents covering acid addition salts of piperazine-based compounds for potential therapeutic use . This compound is provided as a high-purity solid for research purposes. It is intended for in vitro analysis and investigative studies only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Material Safety Data Sheet (MSDS) for detailed handling and disposal guidelines.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-3-6-18(7-4-16)24-22(27)23-14-19(26-11-9-25(2)10-12-26)17-5-8-20-21(13-17)29-15-28-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBAKPHNYCQVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Alkylation: The benzo[d][1,3]dioxole intermediate can be alkylated with a suitable halide to introduce the 2-(4-methylpiperazin-1-yl)ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated intermediate with p-tolyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Piperazine/Piperidine Moieties

Compound 6g ()
  • Structure: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone
  • Key Features: Benzodioxole linked to a pyrazole core. Piperazine attached via an ethanone spacer.
  • IR and NMR data confirm hydrogen-bonding capacity from the urea-like amide group .
  • Comparison: Unlike the target compound, 6g lacks the urea group but shares the piperazine-benzodioxole framework. The ethanone linker may reduce conformational flexibility compared to the ethyl chain in the target compound.
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ()
  • Structure : Benzodioxole methyl group attached to piperazine, linked to pyrimidine.
  • Key Features: Piperazine-pyrimidine core with benzodioxole.
  • Comparison : The absence of a urea group limits direct functional analogy. However, the piperazine-benzodioxole motif suggests shared pharmacokinetic properties, such as improved blood-brain barrier penetration.

Analogues with Urea-like Functional Groups

Compounds 40–42 ()
  • Structures : 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-substituted indoles.
  • Key Features :
    • Benzodioxole ethyl group linked to imidazole-indole scaffolds.
    • Halogen substituents (Cl, Br) enhance lipophilicity.
  • Bioactivity : Demonstrated antimicrobial activity, with melting points (176–195°C) indicative of crystalline stability .
  • The target compound’s urea group may offer stronger enzyme-binding interactions.

Piperidine/Pyrrolidine Derivatives

Compound 38 ()
  • Structure : 4-(1-Benzo[1,3]dioxol-5-yl-2-methyl-propenyl)-1-benzyl-2-oxo-pyrrolidine-3-carboxylate.
  • Key Features :
    • Benzodioxole-propenyl group fused to a pyrrolidine ester.
    • Trimethoxybenzyl substituent enhances aromatic interactions.
  • Comparison : The pyrrolidine core differs from the target’s piperazine, but the benzodioxole-propenyl group highlights strategies for optimizing metabolic stability .

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups Bioactivity Yield/Melting Point Reference
Target Compound Benzodioxole-Piperazine Urea, p-Tolyl, 4-methylpiperazine Not reported N/A N/A
6g () Pyrazole-Piperazine Ethanone, tert-butyl Antibacterial 87% yield
40–42 () Imidazole-Indole Halogens (Cl, Br) Antimicrobial 176–195°C
29b () Piperidinone Nitro, trifluorophenyl, carboxylate Not specified 58% yield
38 () Pyrrolidine Ester, trimethoxybenzyl Not specified N/A

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structural framework that combines a benzo[d][1,3]dioxole moiety with a piperazine derivative, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes:

  • A benzo[d][1,3]dioxole ring, known for its biological activity.
  • A 4-methylpiperazine moiety, which is often associated with enhanced solubility and bioavailability.
  • A p-tolyl group that may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole precursor.
  • Alkylation with 4-methylpiperazine.
  • Urethane formation with p-tolyl isocyanate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro assays revealed IC50 values in the low micromolar range, indicating potent activity.

CompoundCell LineIC50 (μM)
Example 1MCF-716.19 ± 1.35
Example 2HCT-11617.16 ± 1.54

These findings suggest that the incorporation of the benzo[d][1,3]dioxole structure into the compound may enhance its anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells has been observed in related studies.

Neuroprotective Effects

Compounds with piperazine derivatives are often investigated for neuroprotective effects. Preliminary studies indicate that this compound may exhibit protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

A recent case study evaluated the effects of a structurally analogous compound on neuroblastoma cells. The results demonstrated significant reductions in cell viability at concentrations comparable to those observed for our target compound.

Study Summary

  • Objective: Assess neuroprotective effects.
  • Methodology: Treatment of neuroblastoma cells with varying concentrations.
  • Results: Significant reduction in cell viability at IC50 values similar to those reported for anticancer activity.

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